1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-imidazole
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Overview
Description
1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-imidazole, also known as DESI, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-imidazole involves the inhibition of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate and a proton. Carbonic anhydrase is present in many tissues, including red blood cells, the kidney, and the brain. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate, which can affect the acid-base balance in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase, this compound has been shown to inhibit the growth of certain cancer cells and to have anti-inflammatory properties. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-imidazole in lab experiments is its high potency and selectivity for carbonic anhydrase. This allows researchers to study the effects of carbonic anhydrase inhibition in a specific tissue or cell type. However, this compound is also highly lipophilic, which can limit its solubility in aqueous solutions. This can make it difficult to use in certain experimental setups.
Future Directions
There are many potential future directions for research on 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-imidazole. One area of interest is the development of new sulfonamide drugs based on the structure of this compound. Another area of interest is the investigation of the role of carbonic anhydrase inhibition in the treatment of neurodegenerative diseases. Additionally, this compound could be used as a tool for studying the binding of sulfonamides to proteins and for investigating the mechanism of action of other sulfonamide drugs.
Synthesis Methods
The synthesis of 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-imidazole involves the reaction of 2,5-diethoxy-4-methylbenzenesulfonyl chloride with 2-methylimidazole in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields this compound as a white crystalline solid in good yield. The purity of the compound can be confirmed by NMR and mass spectrometry.
Scientific Research Applications
1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-imidazole has been widely used in scientific research as a tool for studying the role of sulfonamides in biological systems. It has been shown to inhibit carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. This compound has also been used as a probe for studying the binding of sulfonamides to proteins and for investigating the mechanism of action of sulfonamide drugs.
properties
IUPAC Name |
1-(2,5-diethoxy-4-methylphenyl)sulfonyl-2-methylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-5-20-13-10-15(14(21-6-2)9-11(13)3)22(18,19)17-8-7-16-12(17)4/h7-10H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZWDQGPSGJOPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2C=CN=C2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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